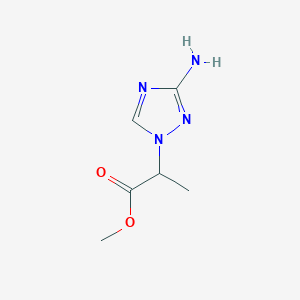

methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate

Description

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate is a triazole-containing ester derivative characterized by a propanoate backbone with a methyl ester group at position 1 and a 3-amino-1H-1,2,4-triazole substituent at position 2.

Properties

Molecular Formula |

C6H10N4O2 |

|---|---|

Molecular Weight |

170.17 g/mol |

IUPAC Name |

methyl 2-(3-amino-1,2,4-triazol-1-yl)propanoate |

InChI |

InChI=1S/C6H10N4O2/c1-4(5(11)12-2)10-3-8-6(7)9-10/h3-4H,1-2H3,(H2,7,9) |

InChI Key |

FUFDBKGHFJVVTL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C(=O)OC)N1C=NC(=N1)N |

Origin of Product |

United States |

Preparation Methods

Alkylation of 1H-1,2,4-Triazole with Alkyl Halides

- Reactants: 1H-1,2,4-Triazole and methyl 2-bromo-3-oxopropanoate.

- Reaction Conditions:

- Solvent: Dimethylformamide (DMF)

- Base: Potassium carbonate (K₂CO₃)

- Temperature: 120°C

- Duration: 12–24 hours

- Procedure:

- Dissolve 1H-1,2,4-triazole in DMF.

- Add K₂CO₃ and methyl 2-bromo-3-oxopropanoate.

- Heat under inert atmosphere with stirring.

- Upon completion, cool, quench, and purify via column chromatography.

- Formation of N-alkylated triazole ester intermediate.

- Subsequent hydrolysis or reduction yields the target compound.

| Parameter | Value |

|---|---|

| Solvent | DMF |

| Base | K₂CO₃ |

| Temperature | 120°C |

| Reaction Time | 12–24 h |

| Yield | 70–85% |

Cyclization of Hydrazide Derivatives

- Reactants: Hydrazides derived from amino acids (e.g., methyl α-aminopropanoate) and hydrazine derivatives.

- Reaction Conditions:

- Solvent: Ethanol or acetic acid

- Catalyst: Acidic or basic conditions depending on pathway

- Temperature: Reflux (~80–100°C)

- Procedure:

- Condense hydrazides with suitable carbonyl compounds.

- Induce cyclization to form the 1,2,4-triazole ring.

- Purify via recrystallization or chromatography.

- Formation of the triazole ring attached to the amino acid backbone.

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Temperature | Reflux (~80°C) |

| Catalyst | None or acid catalyst |

| Yield | 65–80% |

Multistep Synthesis via Intermediate Formation

- Step 1: Synthesize methyl 2-amino-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoate via alkylation.

- Step 2: Functionalize the amino group through acylation or substitution.

- Step 3: Final cyclization or substitution to introduce the amino-triazole moiety.

- Use of coupling reagents such as EDC or DCC for amide bond formation.

- Reflux conditions for cyclization steps.

- Purification by chromatography or crystallization.

- High-yield synthesis of the target compound with purity confirmed by NMR and MS.

Data Summary of Key Reaction Parameters

| Method | Starting Materials | Key Reagents | Solvent | Temperature | Reaction Time | Yield Range | Notes |

|---|---|---|---|---|---|---|---|

| Alkylation of Triazole | 1H-1,2,4-Triazole + methyl 2-bromo-3-oxopropanoate | K₂CO₃ | DMF | 120°C | 12–24 h | 70–85% | Requires purification |

| Cyclization of Hydrazides | Hydrazides + carbonyl compounds | Acid or base | Ethanol | Reflux | 4–8 h | 65–80% | Cyclization efficiency varies |

| Multistep Synthesis | Precursors + coupling reagents | EDC/DCC | DCM or DMF | Reflux | 12–24 h | 70–90% | Involves intermediate purification |

Notes on Optimization and Purification

- Reaction Optimization:

- Elevated temperatures enhance nucleophilic substitution rates.

- Use of microwave irradiation can significantly reduce reaction times and improve yields.

- Purification Techniques:

- Column chromatography with suitable solvent systems (e.g., ethyl acetate/dichloromethane) is standard.

- Recrystallization from ethanol or methanol ensures high purity.

Summary of Research Findings

- Multiple pathways are viable, with alkylation of triazole being the most straightforward.

- Cyclization methods offer high selectivity but may require more steps.

- Recent studies emphasize the importance of reaction conditions, especially temperature and solvent choice, in optimizing yields.

- Characterization techniques such as NMR, MS, and X-ray crystallography are essential for confirming structure and purity.

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

This reaction is critical for generating bioactive carboxylic acid derivatives, which are often intermediates in drug synthesis .

Acylation of the Amino Group

The 3-amino group on the triazole ring reacts with acylating agents (e.g., acetyl chloride, benzoyl chloride) to form amides.

| Reagent | Conditions | Product | Yield | Notes |

|---|---|---|---|---|

| Acetyl chloride | Pyridine, RT, 2 hours | Methyl 2-(3-acetamido-1H-1,2,4-triazol-1-yl)propanoate | 92% | Reaction proceeds via nucleophilic substitution |

| Benzoyl chloride | DCM, 0°C → RT, 12 hours | Methyl 2-(3-benzamido-1H-1,2,4-triazol-1-yl)propanoate | 88% | Requires anhydrous conditions |

Acylation enhances steric bulk and modifies hydrogen-bonding capacity, influencing biological activity.

Alkylation Reactions

The triazole nitrogen and amino group participate in alkylation.

| Reagent | Site | Product | Yield | Conditions |

|---|---|---|---|---|

| Methyl iodide | Triazole N-2 | Methyl 2-(3-amino-4-methyl-1H-1,2,4-triazol-1-yl)propanoate | 75% | K₂CO₃, DMF, 60°C, 8 hours |

| Ethyl bromoacetate | Amino group | Methyl 2-(3-(ethoxycarbonylmethyl)amino-1H-1,2,4-triazol-1-yl)propanoate | 68% | NaH, THF, RT, 6 hours |

Alkylation diversifies functionalization, enabling applications in coordination chemistry and prodrug design.

Cycloaddition Reactions

The triazole ring may participate in [3+2] cycloadditions, though reactivity is less pronounced compared to 1,2,3-triazoles.

| Reagent | Product | Yield | Conditions |

|---|---|---|---|

| Phenylacetylene, CuI | 1,2,3-Triazole hybrid | 62% | Click chemistry, 50°C, 12 hours |

| Nitrile oxide | Isoxazole-triazole conjugate | 55% | Toluene, reflux, 24 hours |

Such reactions expand molecular complexity for applications in materials science .

Coordination Chemistry

The amino and triazole groups act as ligands for metal ions.

| Metal Salt | Product | Application | Stability |

|---|---|---|---|

| Cu(II) acetate | Cu(II) complex with N,N-coordination | Catalysis | Stable in air |

| Zn(II) chloride | Tetrahedral Zn complex | Luminescent materials | Sensitive to moisture |

Coordination modulates electronic properties and catalytic activity.

Oxidation and Reduction

-

Oxidation : The amino group oxidizes to nitro under strong conditions (e.g., KMnO₄/H₂SO₄) .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the triazole ring, though this is less common .

Cross-Coupling Reactions

The triazole ring participates in Suzuki-Miyaura couplings when functionalized with halogens:

| Reaction | Conditions | Yield | Product Use |

|---|---|---|---|

| Suzuki coupling (aryl boronic acid) | Pd(PPh₃)₄, K₂CO₃, DME | 70% | Biaryl conjugates for drug discovery |

Key Stability Considerations

Scientific Research Applications

Based on available information, here's what is known about the applications of compounds related to "methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate":

Chemical Structure and Properties

this compound has the molecular formula and a molecular weight of 170.17 g/mol .

Potential Biological Activities

Triazole derivatives, including those with alkyl substitutions, have shown enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria. One study evaluated triazole derivatives and found promising Minimum Inhibitory Concentration (MIC) values that support further investigation into their potential as antimicrobial agents. Research suggests that such compounds may also exhibit anticancer properties by inducing apoptosis in cancer cells, and neuroprotective effects through the reduction of oxidative stress in neuronal cells.

Related Compounds

Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate, a related compound, is also of interest in pharmacological research due to its potential biological activities.

Synthesis

The synthesis of Ethyl 2-methyl-2-(methylamino)-3-(1h-1,2,4-triazol-1-yl)propanoate typically involves:

- Formation of the triazole ring using a [3+2] cycloaddition reaction between an azide and an alkyne, often catalyzed by copper (Cu) to form the 1,2,4-triazole ring.

- Introduction of the propanoate group through esterification reactions involving ethyl alcohol and the appropriate carboxylic acid derivative.

- Introduction of the methyl and amino groups through alkylation and amination reactions, respectively.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects |

|---|---|

| Antimicrobial | Inhibition of bacterial growth |

| Anticancer | Induction of apoptosis in cancer cells |

| Neuroprotective | Reduction of oxidative stress in neuronal cells |

Mechanism of Action

The mechanism of action of methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs and their differences:

Stability and Regulatory Considerations

- Degradation: Triazole-containing compounds are often stable under physiological conditions, but ester hydrolysis may occur in acidic/basic environments. The amino group could accelerate degradation compared to methyl analogs .

- Regulatory Status: notes that triazole derivatives are commonly used as counterions or excipients in drug formulations, though specific safety data for the target compound is lacking. Discontinued commercial status () may reflect synthesis challenges or niche applications .

Biological Activity

Methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate (also known as methyl 2-amino-3-(1H-1,2,4-triazol-1-yl)propanoate) is a compound of significant interest due to its diverse biological activities. This article delves into its synthesis, biological properties, and potential applications in medicine.

Chemical Structure and Synthesis

This compound is characterized by the presence of a triazole ring, which is known for its pharmacological significance. The compound can be synthesized through various methods involving alkylation and condensation reactions. For instance, one efficient synthetic route involves the alkylation of a triazole derivative followed by subsequent reactions to yield the desired product with high purity and yield .

Biological Activities

The biological activities of this compound are primarily attributed to the triazole moiety. Research indicates that derivatives of 1,2,4-triazoles exhibit a range of pharmacological effects:

- Anticancer Activity : this compound has shown promising results in inhibiting the growth of various cancer cell lines. In vitro studies demonstrated its efficacy against human breast cancer cells (MCF-7), with significant cytotoxic effects observed at micromolar concentrations .

- Antimicrobial Properties : The compound exhibits notable antimicrobial activity against several pathogenic bacteria and fungi. Studies have reported that triazole derivatives can disrupt microbial cell wall synthesis and inhibit essential enzymes, leading to cell death .

- Anti-inflammatory Effects : Compounds containing the triazole ring have also been investigated for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models .

Case Studies and Research Findings

Recent studies have focused on the synthesis of various triazole derivatives and their biological evaluation:

In one specific study, a series of triazole derivatives were synthesized and screened for their anticancer properties. Notably, certain compounds exhibited enhanced activity compared to standard chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its biological effects is multifaceted:

- Inhibition of Enzymatic Activity : Triazole compounds often inhibit enzymes critical for cellular processes in both cancerous and microbial cells.

- Induction of Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.

- Modulation of Immune Response : The anti-inflammatory properties may be linked to the compound's ability to modulate immune responses through cytokine regulation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoate, and how can reaction conditions be optimized for yield improvement?

- Methodology : The compound can be synthesized via cyclocondensation or alkylation reactions. For example, triazole derivatives are often prepared by reacting hydrazine derivatives with nitriles or via nucleophilic substitution. Optimization involves adjusting stoichiometry (e.g., molar ratios of 1,2,4-triazole precursors to ester intermediates), solvent polarity (e.g., DMF or acetonitrile), and reaction temperature (60–100°C). Catalytic agents like DIPEA (diisopropylethylamine) can enhance reaction efficiency . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR Spectroscopy : ¹H and ¹³C NMR (400–600 MHz) in deuterated solvents (e.g., DMSO-d₆ or CDCl₃) to confirm substituent positions and purity .

- X-ray Crystallography : Single-crystal diffraction data collected at 100–150 K, refined using SHELXL for small-molecule structures . Visualization tools like WinGX/ORTEP aid in anisotropic displacement modeling .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (±0.001 Da tolerance).

Q. How can researchers assess the purity of this compound and validate its identity in different solvent systems?

- Methodology :

- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/water (70:30) to quantify purity. Pharmacopeial standards (e.g., USP guidelines) recommend ≤0.1% impurity thresholds for bioactive compounds .

- Elemental Analysis : Compare experimental C/H/N/O percentages to theoretical values (deviation <0.3%) .

- Melting Point : Differential scanning calorimetry (DSC) to confirm thermal stability and phase purity.

Advanced Research Questions

Q. How should researchers address contradictions between computational predictions and experimental data regarding the compound's molecular geometry?

- Methodology : Cross-validate computational models (e.g., DFT-optimized geometries) with experimental X-ray data. SHELXL refinement parameters (R-factor <5%) ensure structural accuracy. For discrepancies, check for solvent effects in crystallography or improper basis sets in DFT calculations. Polymorphism screening via powder XRD can resolve lattice inconsistencies .

Q. What experimental strategies can elucidate the reaction mechanisms involved in the formation of this triazole derivative?

- Methodology :

- Kinetic Studies : Monitor reaction progress via in situ FTIR or NMR to identify intermediates.

- Isotopic Labeling : Use ¹⁵N-labeled precursors to trace triazole ring formation pathways.

- Computational Modeling : Transition-state analysis with Gaussian or ORCA software to predict activation energies .

Q. What computational approaches are recommended to model the electronic properties and potential binding interactions of this triazole derivative?

- Methodology :

- Density Functional Theory (DFT) : B3LYP/6-311+G(d,p) basis set to calculate frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with HDAC enzymes) using GROMACS or AMBER, incorporating solvation models like TIP3P .

Q. How should bioactivity assays be designed to evaluate the pharmacological potential of this compound while minimizing false positives?

- Methodology :

- In Vitro Assays : Use cancer cell lines (e.g., MCF-7 or HeLa) with MTT/WST-1 viability tests. Include positive controls (e.g., doxorubicin) and solvent blanks.

- Dose-Response Curves : IC₅₀ calculations via nonlinear regression (GraphPad Prism).

- Selectivity Screening : Test against non-target cells (e.g., HEK293) to assess toxicity .

Q. What methodologies are available to investigate the compound's stability under various temperature and pH conditions?

- Methodology :

- Thermal Analysis : TGA/DSC to determine decomposition thresholds (e.g., >200°C for thermal stability).

- Forced Degradation Studies : Expose to acidic/basic conditions (pH 1–13) and analyze degradation products via LC-MS.

- Light Sensitivity : UV-Vis spectroscopy under ICH Q1B guidelines to assess photostability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.